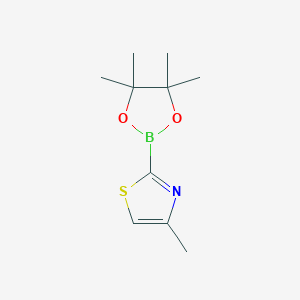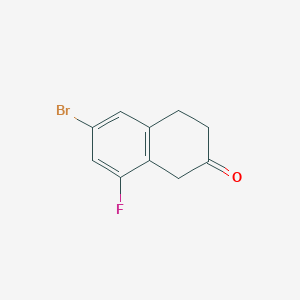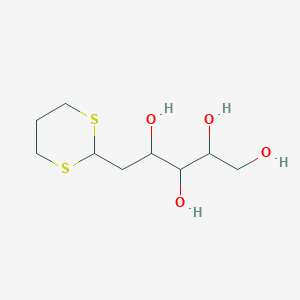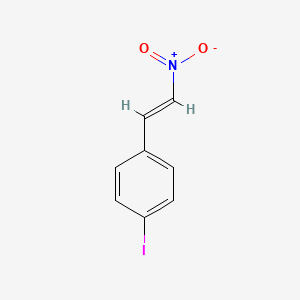
6-O-(D,L-1-Ethoxyethyl)-1,2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-(D,L-1-Ethoxyethyl)-1,2 is a chemical compound that belongs to the class of organic compounds It is characterized by the presence of an ethoxyethyl group attached to the 6th position of the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(D,L-1-Ethoxyethyl)-1,2 typically involves the reaction of a suitable precursor with ethoxyethylating agents under controlled conditions. Common reagents used in the synthesis may include ethyl vinyl ether and a suitable catalyst. The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
6-O-(D,L-1-Ethoxyethyl)-1,2 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol.
科学的研究の応用
6-O-(D,L-1-Ethoxyethyl)-1,2 has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 6-O-(D,L-1-Ethoxyethyl)-1,2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
6-O-(D,L-1-Methoxyethyl)-1,2: Similar structure with a methoxyethyl group instead of an ethoxyethyl group.
6-O-(D,L-1-Propoxyethyl)-1,2: Contains a propoxyethyl group.
6-O-(D,L-1-Butoxyethyl)-1,2: Features a butoxyethyl group.
Uniqueness
6-O-(D,L-1-Ethoxyethyl)-1,2 is unique due to its specific ethoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C16H28O7 |
|---|---|
分子量 |
332.39 g/mol |
IUPAC名 |
8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol |
InChI |
InChI=1S/C16H28O7/c1-7-18-8(2)19-12-13-10(20-15(3,4)22-13)9(17)11-14(12)23-16(5,6)21-11/h8-14,17H,7H2,1-6H3 |
InChIキー |
VPKJZKUJGTXJPV-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)OC1C2C(C(C3C1OC(O3)(C)C)O)OC(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide](/img/structure/B12289363.png)



![N-[1-({7-[(4-Aminobutyl)amino]heptyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]butanamide dihydrochloride](/img/structure/B12289373.png)





![3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid](/img/structure/B12289425.png)
![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12289429.png)


